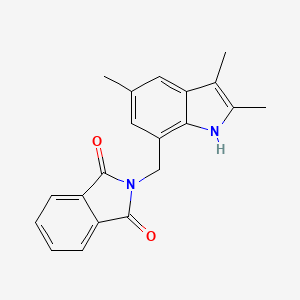

![molecular formula C14H12F3NO2 B2798846 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 445008-03-7](/img/structure/B2798846.png)

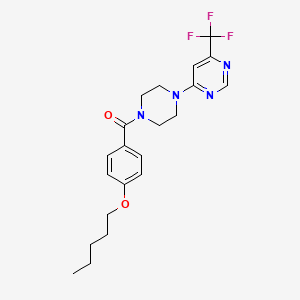

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

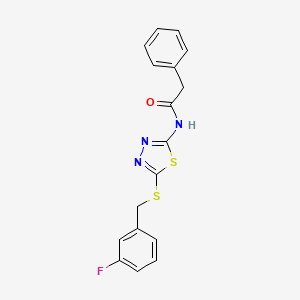

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

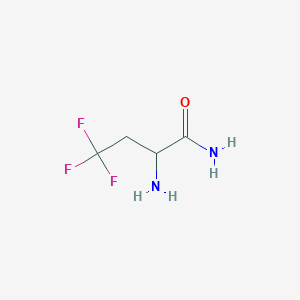

The synthesis of this compound can be achieved through various methods. One approach involves the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The effect of microwave irradiation on the condensation reactions was also studied and compared with “classical” conditions .Applications De Recherche Scientifique

Biomass Conversion and Sustainable Polymers

2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, as a derivative of furan compounds, shares relevance with the broader class of furan derivatives in scientific research. Specifically, research into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives has highlighted their potential as sustainable alternatives to petrochemical feedstocks. These compounds can be produced from plant biomass and are considered pivotal for developing new polymers, functional materials, and fuels. The synthesis of HMF and its derivatives from plant feedstocks is critical for future chemical industries aiming to replace non-renewable hydrocarbon sources. This research underlines the broader application of furan derivatives, including this compound, in creating sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Development

Another significant application of furan derivatives lies in biofuel production. 2,5-Dimethylfuran (DMF), closely related to the compound , has been identified as a promising biofuel due to its high energy density and production from renewable lignocellulosic biomass. Research suggests that DMF could serve as an alternative fuel for spark ignition engines, potentially reducing the dependency on fossil fuels and mitigating the environmental impact of energy consumption. The synthesis process and performance evaluation of DMF highlight the importance of furan derivatives in the search for green and sustainable energy sources (Hoang, Nižetić, & Ölçer, 2021).

Chemical Synthesis and Material Science

Furan derivatives also play a critical role in chemical synthesis and material science. They serve as building blocks for various value-added chemicals, materials, and biofuels. The versatility of these compounds is due to their functional groups, allowing for diverse chemical reactions and synthesis pathways. The use of furan derivatives in organic synthesis, including the synthesis of fine chemicals, showcases the potential for integrating renewable resources into the chemical industry and promoting sustainable development (Fan, Verrier, Queneau, & Popowycz, 2019).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, there is potential for this compound to be used in the development of new drugs for various diseases or disorders .

Propriétés

IUPAC Name |

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-8-6-12(9(2)20-8)13(19)18-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STANQHGHWXUQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)

![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)

![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)